Acid Violet 7
Overview
Description
Acid Violet 7 is a synthetic azo dye widely used in various industries, including textiles, cosmetics, and food. It is known for its vibrant violet color and is often used to dye fabrics, paper, and leather. The compound is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments.
Mechanism of Action
Target of Action
Acid Violet 7, also known as Gentian Violet, is primarily used as an antiseptic dye to prevent various infections, including fungal and bacterial infections . It is a mixture of violet rosanilinis with antibacterial, antifungal, and anthelmintic properties . The primary targets of this compound are the bacterial cells, where it interacts with negatively charged components including the lipopolysaccharide on the cell wall, the peptidoglycan, and DNA .
Mode of Action
The mode of action of this compound involves a series of interactions with its targets. In aqueous solutions, this compound dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ions of this compound interact with the negatively charged components of bacterial cells, leading to changes in the cells .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with bacterial cells. The aromatic amines that arise from the azo reduction and cleavage of azo dyes like this compound are thought to be activated as mutagens through their N-oxidation by cytochrome P450 isozymes . The N-hydroxylarylamines that are formed may be further glucuronated (activated) or acetylated (inactivated), which may influence their mutagenicity .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of this compound’s action is the prevention of various infections, including fungal and bacterial infections . It has been shown to induce chromosome aberrations, lipid peroxidation, and acetylcholinesterase inhibitory effect . The toxicity of this compound increased significantly after static biodegradation with Pseudomonas putida mt-2 and totally disappeared after shaken incubation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has been studied to determine the degradation of the dye by various microorganisms such as Pseudomonas spp . This suggests that the presence of certain microorganisms in the environment can affect the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to phenylenediamine. This intermediate undergoes diazotization with sodium nitrite in an acidic medium to form a diazonium salt. The diazonium salt is then coupled with a coupling component such as 2-naphthol in an alkaline medium to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is purified through filtration, washing, and drying processes before being packaged for commercial use.
Types of Reactions:
Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or ozone. This reaction breaks down the azo bond, leading to the formation of smaller aromatic compounds.
Reduction: The azo bond in this compound can be reduced to form aromatic amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc dust in an acidic medium.
Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic rings undergo substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and UV light in aqueous solutions.
Reduction: Sodium dithionite, zinc dust, and acidic conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents in the presence of catalysts.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as phenols and quinones.
Reduction: Aromatic amines like aniline and naphthylamine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Acid Violet 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Comparison with Similar Compounds
Acid Violet 17: Another azo dye with similar applications but different chemical structure and properties.
Reactive Black 5: A reactive dye used in textile dyeing with different reactivity and stability compared to Acid Violet 7.
Uniqueness of this compound: this compound is unique due to its specific color properties, making it highly suitable for applications requiring precise color changes. Its ability to undergo various chemical reactions also makes it versatile for different industrial and research applications.
Properties
IUPAC Name |
disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOLDWRTCFZRP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044672 | |
Record name | C.I. Food Red 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-69-1 | |
Record name | C.I. Food Red 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Food Red 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID VIOLET 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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